2-(3-Methylpiperidin-1-YL)propan-1-OL
Overview
Description
2-(3-Methylpiperidin-1-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpiperidin-1-yl)propan-1-ol typically involves the reaction of 3-methylpiperidine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 3-methylpiperidine and propylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Catalyst: A base catalyst, such as sodium hydroxide or potassium hydroxide, is often used to facilitate the reaction.
Product Isolation: The product is isolated by distillation or recrystallization, followed by purification using chromatographic techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as continuous monitoring of reaction parameters, automated control systems, and advanced purification methods to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpiperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-(3-Methylpiperidin-1-yl)propan-1-one.
Reduction: Formation of 2-(3-Methylpiperidin-1-yl)propan-1-amine.
Substitution: Formation of 2-(3-Methylpiperidin-1-yl)propan-1-yl halides.
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study. The exact mechanism may vary based on the specific application and the biological system being investigated.
Comparison with Similar Compounds
2-(3-Methylpiperidin-1-yl)propan-1-ol can be compared with other similar compounds, such as:
2-(3-Methylpiperidin-1-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
2-(3-Methylpiperidin-1-yl)butan-1-ol: Similar structure but with a butyl group instead of a propyl group.
2-(3-Methylpiperidin-1-yl)propan-2-ol: Similar structure but with a hydroxyl group on the second carbon of the propyl chain.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its propyl chain and hydroxyl group position make it a valuable intermediate in various synthetic pathways and a versatile compound in research applications.
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-4-3-5-10(6-8)9(2)7-11/h8-9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFMCLNSQCOKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660761 | |
Record name | 2-(3-Methylpiperidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-23-9 | |
Record name | β,3-Dimethyl-1-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methylpiperidin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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